(4-Cyclohexylpyrimidin-5-yl)boronic acid
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Overview
Description
(4-Cyclohexylpyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring substituted with a cyclohexyl group
Mechanism of Action
Target of Action
The primary targets of (4-Cyclohexylpyrimidin-5-yl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is known to interact with formally nucleophilic organic groups, which are transferred from boron to palladium . Additionally, boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols .
Mode of Action
This compound operates through a process known as Suzuki–Miyaura (SM) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the main mechanism by which boronic acids are metabolised is deboronation, yielding boric acid . Boric acid has low toxicity in humans, with lethal doses comparable to that of sodium chloride, common table salt .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of this compound is influenced by various environmental factors. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also contribute to the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Cyclohexyl Substitution: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Boronic Acid Introduction: The boronic acid group is usually introduced through a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction with a suitable boron reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyclohexylpyrimidin-5-yl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
Pyridine-4-boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Cyclohexylboronic acid: Contains a cyclohexyl group but lacks the pyrimidine ring.
Uniqueness: (4-Cyclohexylpyrimidin-5-yl)boronic acid is unique due to the combination of the cyclohexyl group and the pyrimidine ring, which provides distinct chemical properties and potential biological activities. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler boronic acids .
Properties
IUPAC Name |
(4-cyclohexylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h6-8,14-15H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJXJRQZZDWOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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